molecular formula C17H11ClN2O6 B397137 4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE

4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE

Katalognummer: B397137
Molekulargewicht: 374.7g/mol
InChI-Schlüssel: HUWFBAZUDSQEDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE is a complex organic compound with the molecular formula C17H11ClN2O6 This compound is characterized by its unique structure, which includes an anilino group, a chloro substituent, and a nitrobenzoate ester

Eigenschaften

Molekularformel

C17H11ClN2O6

Molekulargewicht

374.7g/mol

IUPAC-Name

(3-anilino-4-chloro-5-oxo-2H-furan-2-yl) 4-nitrobenzoate

InChI

InChI=1S/C17H11ClN2O6/c18-13-14(19-11-4-2-1-3-5-11)17(26-16(13)22)25-15(21)10-6-8-12(9-7-10)20(23)24/h1-9,17,19H

InChI-Schlüssel

HUWFBAZUDSQEDH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C(C(=O)OC2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Kanonische SMILES

C1=CC=C(C=C1)NC2=C(C(=O)OC2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Furanyl Ring: The initial step involves the formation of the 2,5-dihydro-2-furanyl ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro and Anilino Groups: The chloro and anilino groups are introduced through substitution reactions. Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride, while the anilino group can be introduced via nucleophilic substitution using aniline.

    Esterification with 4-Nitrobenzoic Acid: The final step involves the esterification of the intermediate compound with 4-nitrobenzoic acid. This can be carried out using standard esterification techniques, such as the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles for Substitution: Amines, thiols

Major Products Formed

    Oxidation Products: Corresponding oxidized derivatives

    Reduction Products: Amino derivatives

    Substitution Products: Compounds with substituted nucleophiles

Wissenschaftliche Forschungsanwendungen

4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for studying biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a valuable compound in drug discovery.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Wirkmechanismus

The mechanism of action of 4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The anilino group can form hydrogen bonds with active sites of enzymes, while the nitro group can participate in redox reactions. The chloro group can enhance the compound’s binding affinity through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Anilino-4-chloro-5-oxo-2,5-dihydro-2-furanyl benzoate
  • 3-Anilino-4-chloro-5-oxo-2,5-dihydro-2-furanyl 4-methylbenzoate

Uniqueness

4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.